N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chlorobenzamide
Description
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O2S/c24-18-14-8-7-13-17(18)22(28)26-23-25-19(15-9-3-1-4-10-15)21(29-23)20(27)16-11-5-2-6-12-16/h1-14H,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAYDOFNZLPHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chlorobenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the benzoyl and phenyl groups. The final step involves the chlorination of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
2.1.1 Substituent Effects on Electronic Environment
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): This analog replaces the 5-benzoyl and 4-phenyl groups with a 5-chloro substituent and a 2,4-difluorobenzamide. The compound forms centrosymmetric dimers via N–H⋯N hydrogen bonds, contrasting with the target compound’s likely packing dominated by π-π stacking due to its aromatic substituents .
- N-(Phenyl)-2-chlorobenzamide ():
Lacking the thiazole ring, this simpler analog shows that 35Cl NQR frequencies are sensitive to side-chain substitutions. Aryl groups (e.g., benzoyl in the target compound) increase Cl NQR frequencies compared to alkyl chains, suggesting stronger electron-withdrawing effects in the target molecule .
2.1.2 Crystallographic Data
The target compound’s 5-benzoyl and 4-phenyl groups likely induce a monoclinic system similar to , but with longer C(S)-C(O) bonds due to steric strain from bulky substituents .
Physicochemical Properties
Biological Activity
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chlorobenzamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex structure characterized by the presence of a thiazole ring, a benzoyl group, and a chlorobenzamide moiety. Its molecular formula is , with a molecular weight of approximately 426.92 g/mol. The thiazole ring is known for contributing to various biological activities, while the chlorobenzamide enhances solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies indicate that it may inhibit certain enzymes or proteins involved in critical cellular pathways. For example, it has been shown to interact with proteins involved in cell signaling pathways through hydrophobic contacts and hydrogen bonding, enhancing its potential therapeutic efficacy.
Anticancer Activity
Several studies have reported on the anticancer properties of this compound. It has demonstrated significant inhibition of cancer cell proliferation in vitro. For instance, research has indicated that compounds with similar thiazole structures can induce apoptosis in cancer cells by disrupting mitotic processes .
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 10 | Induction of apoptosis |
| Study B | MCF-7 | 15 | Cell cycle arrest |
| Study C | A549 | 20 | Inhibition of migration |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary tests showed effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The compound's lipophilicity aids in its ability to penetrate bacterial membranes .
Table 2: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| S. aureus | 32 |
| MRSA | 64 |
| E. coli | 128 |
Case Study 1: Anticancer Efficacy
In a recent study, this compound was tested on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. The study highlighted the potential use of this compound as a lead for developing new anticancer agents .
Case Study 2: Antimicrobial Screening
A series of antimicrobial tests were conducted using this compound against various pathogens. The compound exhibited notable activity against Gram-positive bacteria while showing moderate effectiveness against Gram-negative strains. These findings suggest that structural modifications could enhance its antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
